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Compound of Interest

Compound Name: N-methoxyformamide

CAS No.: 34005-41-9

Cat. No.: B1607286

Get Quote

Executive Summary
N-Methoxyformamide (

) represents a specialized amide scaffold that occupies a unique niche in drug discovery. Unlike
its ubiquitous cousin

-dimethylhydroxylamine (the Weinreb amide precursor), N-methoxyformamide possesses a
reactive

-formyl proton and a distinct electronic profile due to the anomeric interaction between the
nitrogen lone pair and the alkoxy oxygen.

This guide details its two primary applications:

Synthetic Reagent: As the core precursor for

-(Diethylcarbamoyl)-N-methoxyformamide, a highly chemoselective formylating agent used
to install formyl groups on primary amines without affecting hydroxyls or thiols—critical for
modifying complex peptide drugs.
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Medicinal Pharmacophore: As a bioisostere and metal-chelating warhead in the design of

Peptide Deformylase (PDF) inhibitors, a novel class of antibiotics.

Chemical Properties & Mechanistic Insight[1][2][3]
The "Anomeric Amide" Effect
N-Methoxyformamide exhibits unique reactivity due to the presence of the electronegative

oxygen atom directly attached to the amide nitrogen.

Pyramidalization: The

-alkoxy group reduces the resonance overlap typical of amides, making the nitrogen more
pyramidal and the carbonyl carbon more electrophilic compared to standard formamides.

Acidity: The

-H proton is significantly more acidic (

) than a standard amide, allowing for facile deprotonation and functionalization (e.g.,
carbamoylation).

Structural Distinction
It is crucial not to confuse this scaffold with the Weinreb amine source:

N-Methoxyformamide:

(Subject of this guide)

Weinreb Amide Precursor:

(

-Dimethylhydroxylamine)

Application I: Chemoselective N-Formylation
Reagent:

-(Diethylcarbamoyl)-N-methoxyformamide (Akikusa’s Reagent) CAS: 146039-03-4
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In the synthesis of complex APIs (Active Pharmaceutical Ingredients), specifically peptides or

alkaloids, installing a formyl group (N-CHO) is often required (e.g., mimicking f-Met). Standard

reagents like acetic formic anhydride are often too aggressive, acylating alcohols and thiols

indiscriminately.

The

-carbamoyl derivative of N-methoxyformamide solves this by acting as a "Formyl Transfer
Agent" that is strictly amine-selective.

Mechanism of Action
The reagent activates the formyl group via the electron-withdrawing

-methoxy and urea-like motifs. Upon nucleophilic attack by a primary amine, the stable urea
byproduct (

-diethyl-

-methoxyurea) acts as a driving force leaving group.
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Intermediate

Nucleophilic Attack

Target Amine
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N-Formyl Amine
(R-NH-CHO)Collapse
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Leaving Group

Click to download full resolution via product page

Figure 1: Mechanism of chemoselective formyl transfer. The N-methoxyurea moiety serves as

an excellent leaving group.

Protocol: Selective N-Formylation of Amino Acid Esters
Objective: Formylate L-Phenylalanine methyl ester without racemization or side reactions.

Materials:

Substrate: L-Phenylalanine methyl ester HCl (1.0 equiv)
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Reagent:

-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equiv)

Base: Triethylamine (1.1 equiv) or N-Methylmorpholine

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

Preparation: Suspend L-Phenylalanine methyl ester HCl (10 mmol) in anhydrous DCM (50

mL) under nitrogen atmosphere.

Neutralization: Add Triethylamine (1.4 mL, 10 mmol) dropwise at 0°C. Stir for 15 minutes

until the solution becomes clear.

Reagent Addition: Add

-(Diethylcarbamoyl)-N-methoxyformamide (1.92 g, 11 mmol) in one portion.

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting amine spot

(ninhydrin positive) should disappear.

Workup:

Wash the organic phase with 1M HCl (2 x 20 mL) to remove unreacted amine/base.

Wash with Water (2 x 20 mL) and Brine (20 mL).

The urea byproduct is water-soluble/polar and is largely removed during aqueous workup.

Isolation: Dry over

, filter, and concentrate in vacuo.

Purification: If necessary, purify via flash chromatography (EtOAc/Hexane).

Expected Yield: >90%.[1][2]
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Characterization:

NMR (CDCl3) shows distinct rotamers of the formyl proton (

8.1–8.3 ppm).

Application II: Peptide Deformylase (PDF) Inhibitors
Target: Bacterial Peptide Deformylase (Metalloenzyme) Therapeutic Area: Antibiotics (Novel

Mechanism of Action)

Bacterial protein synthesis initiates with

-formylmethionine (f-Met). The enzyme PDF removes this formyl group as a mandatory
maturation step. Inhibiting PDF is lethal to bacteria.[3] The

-formyl-

-hydroxy (or

-methoxy) moiety acts as a powerful bidentate ligand for the metal ion (usually

or

) in the PDF active site.

Pharmacophore Design
The N-methoxyformamide scaffold serves as a stable bioisostere for the hydroxamic acid

group.

Binding Mode: The carbonyl oxygen and the hydroxyl/methoxy oxygen chelate the metal ion.

Advantage: While

-hydroxy (

-OH) is more potent,

-methoxy (
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-OMe) derivatives often show improved pharmacokinetic properties (permeability) and can
act as prodrugs or specific probes.
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Figure 2: Chelation mode of N-formyl-N-alkoxy inhibitors within the PDF active site.

Protocol: Synthesis of PDF Inhibitor Warhead
Objective: Synthesis of an

-formyl-

-hydroxy/methoxy amino acid scaffold. Note: This protocol describes the installation of the
warhead onto a pseudo-peptide backbone.

Step 1: N-Alkylation of Hydroxylamine React an

-bromo ester (derived from an amino acid) with

-benzylhydroxylamine (or

-methylhydroxylamine for N-methoxy variants).

Step 2: N-Formylation The secondary amine is formylated.[4] Standard conditions (Formic

acid/DCC) or the Akikusa Reagent (from Section 3) can be used here for mildness.
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Step 3: Deprotection (for N-OH active drug) Hydrogenolysis removes the benzyl group to yield

the active

-formyl-

-hydroxy warhead.

(Note: For N-methoxyformamide analogs, this step is skipped, retaining the -OMe group).

Safety & Handling Data
Compound: N-Methoxyformamide & Derivatives Hazard Class: Irritant (Skin/Eye), Potential

Reproductive Toxin (based on formamide analogs).

Parameter Specification Note

Physical State Colorless to yellow oil Hygroscopic

Storage 2–8°C, Inert Atmosphere
Moisture sensitive (hydrolysis

to hydroxylamine)

Incompatibility Strong Acids, Strong Bases
Decomposes to

and Formic Acid

Toxicity Warning

Formamides are known

teratogens. Handle in a fume

hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607286?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

